Microtubule inhibitor 5

Description

Structure

3D Structure

Properties

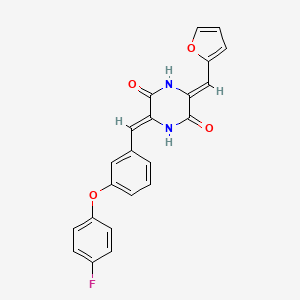

Molecular Formula |

C22H15FN2O4 |

|---|---|

Molecular Weight |

390.4 g/mol |

IUPAC Name |

(3Z,6Z)-3-[[3-(4-fluorophenoxy)phenyl]methylidene]-6-(furan-2-ylmethylidene)piperazine-2,5-dione |

InChI |

InChI=1S/C22H15FN2O4/c23-15-6-8-16(9-7-15)29-18-4-1-3-14(11-18)12-19-21(26)25-20(22(27)24-19)13-17-5-2-10-28-17/h1-13H,(H,24,27)(H,25,26)/b19-12-,20-13- |

InChI Key |

HVDIOKFBMGISBM-YXZJEIOKSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)/C=C\3/C(=O)N/C(=C\C4=CC=CO4)/C(=O)N3 |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)C=C3C(=O)NC(=CC4=CC=CO4)C(=O)N3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Microtubule Inhibitor 5 (MTI-5)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, most notably mitotic spindle formation and chromosome segregation during cell division.[1] Their critical role in cell proliferation makes them a prime target for anticancer therapy.[2][3] Microtubule inhibitors (MTIs) disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to mitotic arrest and subsequent apoptotic cell death.[4] This technical guide provides a comprehensive overview of the mechanism of action of a novel investigational agent, Microtubule Inhibitor 5 (MTI-5), a potent microtubule-destabilizing compound. This document details its core mechanism, downstream signaling effects, and standard protocols for its characterization.

Core Mechanism of Action: Microtubule Destabilization

MTI-5 exerts its cytotoxic effects by directly interfering with microtubule dynamics. Unlike stabilizing agents such as taxanes, MTI-5 belongs to the class of microtubule-destabilizing agents, similar to vinca alkaloids.[2][5]

The primary mechanism involves the binding of MTI-5 to β-tubulin subunits.[1] This interaction prevents the polymerization of tubulin dimers into microtubules. Consequently, the equilibrium between soluble tubulin and polymerized microtubules shifts towards disassembly, leading to a net loss of microtubular structures.[1] The disruption of the mitotic spindle, a structure composed entirely of microtubules, is the critical event that triggers the downstream anti-proliferative effects.[5] This prevents the proper alignment and segregation of chromosomes during mitosis, causing the cell to arrest in the M phase of the cell cycle.[1][5]

Quantitative Data on MTI-5 Activity

The following tables summarize representative quantitative data for MTI-5's effects on key cellular processes. This data is illustrative of the expected outcomes from experimental characterization.

Table 1: MTI-5 Inhibition of Tubulin Polymerization

| Compound | Target | IC50 (µM) | Assay Type |

|---|---|---|---|

| MTI-5 | Tubulin Polymerization | 0.85 | In vitro fluorescence-based assay |

| Vinblastine (Control) | Tubulin Polymerization | 1.20 | In vitro fluorescence-based assay |

| Paclitaxel (Control) | Tubulin Polymerization | N/A (Promoter) | In vitro fluorescence-based assay |

Table 2: Cell Cycle Analysis of Cancer Cells Treated with MTI-5 for 24 hours

| Treatment | Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

|---|---|---|---|---|

| Vehicle Control | 0 | 55.2% | 25.1% | 19.7% |

| MTI-5 | 10 | 30.5% | 15.3% | 54.2% |

| MTI-5 | 50 | 15.1% | 8.9% | 76.0% |

Table 3: Apoptosis Induction in Cancer Cells Treated with MTI-5 for 48 hours

| Treatment | Concentration (nM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total Apoptotic Cells |

|---|---|---|---|---|

| Vehicle Control | 0 | 3.1% | 1.5% | 4.6% |

| MTI-5 | 10 | 22.4% | 5.8% | 28.2% |

| MTI-5 | 50 | 45.7% | 12.3% | 58.0% |

Signaling Pathways and Cellular Consequences

The disruption of microtubule dynamics by MTI-5 initiates a cascade of signaling events culminating in programmed cell death.

Mitotic Arrest

The failure to form a functional mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism. The SAC halts the cell cycle at the metaphase-anaphase transition, preventing chromosomal missegregation.[1] Prolonged activation of the SAC due to persistent microtubule disruption is a key trigger for apoptosis.

Apoptosis Induction

Sustained mitotic arrest leads to the activation of the intrinsic apoptotic pathway. This is often mediated by the phosphorylation status of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins like Bax and Bak. This results in the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of a caspase cascade (caspase-9 and caspase-3), ultimately leading to cell death.[6]

Experimental Protocols

Characterizing the mechanism of MTI-5 requires a series of well-defined experiments.

General Experimental Workflow

The typical workflow for evaluating a novel microtubule inhibitor is outlined below.

Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of MTI-5 on the assembly of purified tubulin into microtubules.

-

Reagents: Tubulin Purity >99% (e.g., from bovine brain), General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA), GTP, Glycerol, MTI-5, and control compounds.

-

Procedure:

-

Reconstitute lyophilized tubulin in General Tubulin Buffer on ice.

-

Prepare serial dilutions of MTI-5 and control compounds in the buffer.

-

In a 96-well plate, add 5 µL of the compound dilution to each well.

-

Add 50 µL of the tubulin solution to each well.

-

Initiate polymerization by adding GTP to a final concentration of 1 mM and transferring the plate to a 37°C plate reader.

-

Measure the increase in fluorescence (using a fluorescent reporter) or absorbance at 340 nm every minute for 60 minutes.

-

-

Data Analysis: Plot absorbance/fluorescence versus time. The rate of polymerization can be determined from the slope of the linear phase. Calculate the IC50 value for MTI-5 by plotting the percent inhibition against compound concentration.

Protocol: Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.[7]

-

Cell Culture: Plate cancer cells (e.g., HeLa, MDA-MB-231) in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of MTI-5 (e.g., 0, 10, 50, 100 nM) for 24 hours.

-

Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS.

-

Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Analysis: Analyze the samples on a flow cytometer. The DNA content, as measured by PI fluorescence, is used to determine the percentage of cells in G0/G1, S, and G2/M phases using cell cycle analysis software.

Protocol: Apoptosis Detection by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[8]

-

Cell Culture and Treatment: Plate and treat cells with MTI-5 for an appropriate time (e.g., 48 hours) as described above.

-

Harvesting: Collect all cells, including the supernatant, and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Summary of Mechanism

The mechanism of action for MTI-5 is a logical, multi-step process that begins with target engagement and culminates in the elimination of the cancer cell.

Conclusion

MTI-5 is a potent microtubule-destabilizing agent that effectively induces cell cycle arrest and apoptosis in proliferating cancer cells. Its clear mechanism of action, centered on the inhibition of tubulin polymerization, makes it a promising candidate for further preclinical and clinical development. The experimental protocols and conceptual frameworks provided in this guide offer a robust foundation for the continued investigation of MTI-5 and other novel microtubule inhibitors.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance | Semantic Scholar [semanticscholar.org]

- 5. youtube.com [youtube.com]

- 6. Methyloleanolate Induces Apoptotic And Autophagic Cell Death Via Reactive Oxygen Species Generation And c-Jun N-terminal Kinase Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

synthesis and chemical structure of Microtubule inhibitor 5

An In-depth Technical Guide to a Novel Microtubule Inhibitor: Synthesis, Chemical Structure, and Biological Activity

This technical guide provides a comprehensive overview of the synthesis, chemical structure, and biological activity of a potent microtubile inhibitor, referred to in foundational research as compound M2. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology and drug discovery.

Chemical Structure and Synthesis

The precise chemical structure of microtubule inhibitor M2 has been elucidated in recent studies. While the exact multi-step synthesis protocol is proprietary to the discovering laboratories, the general approach for creating similar novel microtubule inhibitors often involves the rational design and synthesis of heterocyclic compounds.[1] For instance, some methodologies utilize a triazole core structure, which can be prepared in a four-step procedure.[1] Another approach involves the synthesis of pyrrolo[2,3-d]pyrimidines by reacting ethyl 2-cyano-4,4-diethoxybutanate with acetamidine, followed by chlorination and reaction with appropriate anilines.[2]

Mechanism of Action

Microtubule inhibitors, as a class of antimitotic agents, function by disrupting the dynamics of microtubule polymerization and depolymerization.[3][4] These actions interfere with the formation and function of the mitotic spindle, a critical cellular machine for chromosome segregation during cell division.[4][5] This disruption leads to an arrest of the cell cycle in the G2/M phase, which ultimately triggers programmed cell death, or apoptosis.[1][6]

Compound M2 and other potent novel inhibitors have been shown to directly inhibit tubulin polymerization in vitro.[7][8] Several of these novel compounds, including a related inhibitor designated L1, are believed to exert their effects by binding to the colchicine-binding site on β-tubulin.[7][8] This is supported by competitive binding assays showing that these inhibitors can displace colchicine from tubulin.[7][8]

Caption: Mechanism of action for a novel microtubule inhibitor.

Quantitative Biological Data

The biological activity of compound M2 and other novel microtubule inhibitors has been quantified through various in vitro assays. The data presented below summarizes their potency in inhibiting tubulin polymerization and cancer cell growth.

Table 1: In Vitro Tubulin Polymerization Inhibition

| Compound | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| M2 | 0.22 | Nocodazole | 0.56 |

| L1 | 0.47 | Colchicine | ~1.0 |

| A15 | 0.50 | ||

| J3 | 0.58 | ||

| K1 | 0.59 |

Data sourced from studies on novel microtubule inhibitors.[7][8][9]

Table 2: Antiproliferative Activity in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A novel pyrimidine derivative | B16-F10 (Melanoma) | 0.098 |

| Lead Molecule 5i | MCF-7 (Breast Cancer) | 3.92 |

Data from various studies on newly synthesized microtubule inhibitors.[10][11]

Table 3: Effect of Compound L1 on Colchicine Binding

| L1 Concentration (µM) | Inhibition of Colchicine-Tubulin Fluorescence (%) |

|---|---|

| 5 | 13 |

| 10 | 29 |

| 50 | 100 |

This table demonstrates the competitive binding of a related novel inhibitor, L1, at the colchicine site.[7][8]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize novel microtubule inhibitors.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules.

-

Preparation: Bovine brain tubulin (>99% pure) is used.[1][7] The reaction mixture is prepared in a G-PEM buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) with 5% glycerol and 1.0 mM GTP.[9]

-

Incubation: The tubulin solution is incubated with various concentrations of the test compound (e.g., 0.1 µM to 10 µM) or a vehicle control (DMSO) in a 96-well plate.[1][9]

-

Measurement: The plate is incubated at 37°C, and the increase in absorbance at 340 nm is monitored every minute for 60 minutes using a microplate reader.[1][7][8] The absorbance increase corresponds to the extent of tubulin polymerization.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the concentration-response curves.[7][8]

Caption: Workflow for the in vitro tubulin polymerization assay.

Cell Viability Assay

This assay determines the effect of a compound on the proliferation of cancer cells.

-

Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates at a specific density (e.g., 7,500 cells/well) and allowed to adhere for 24 hours.[8][9]

-

Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 5 days).[8]

-

Viability Assessment: Cell viability is assessed using a commercially available kit, such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[8]

-

Measurement: Luminescence is measured using a plate reader.[8]

-

Data Analysis: The GI50 (concentration causing 50% growth inhibition) or IC50 values are determined by plotting cell viability against compound concentration.[12]

Colchicine Displacement Assay

This assay is used to determine if a compound binds to the colchicine-binding site on tubulin.

-

Reaction Mixture: A solution containing tubulin (e.g., 2 µM) and colchicine (e.g., 2 µM) is prepared.[8]

-

Incubation: The test compound is added to the tubulin-colchicine mixture at various concentrations (e.g., 0, 5, 10, 50 µM).[8]

-

Fluorescence Measurement: The fluorescence of the colchicine-tubulin complex is measured. A decrease in fluorescence indicates that the test compound is displacing colchicine from its binding site.[7][8]

Immunofluorescence Staining for Microtubule Integrity

This method visualizes the effect of a compound on the microtubule network within cells.

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with the test compound at various concentrations for a specified time (e.g., 24 hours).[1][13]

-

Fixation and Permeabilization: The cells are fixed with cold methanol or paraformaldehyde and then permeabilized with a detergent like Triton X-100.[1][13]

-

Staining: The cells are incubated with a primary antibody against α-tubulin or β-tubulin, followed by a fluorescently labeled secondary antibody.[1][6][13]

-

Imaging: The coverslips are mounted on microscope slides, and the microtubule network is visualized using a fluorescence or confocal microscope.[6] Disruption of the normal filamentous microtubule structure is indicative of the compound's activity.

References

- 1. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Discovery of Water Soluble Microtubule Targeting Agents that Bind to the Colchicine Site on Tubulin and Circumvent Pgp Mediated Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitotic inhibitor - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Identification of novel microtubule inhibitors effective in fission yeast and human cells and their effects on breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of microtubule polymerization inhibitor with excellent anticancer activity | BioWorld [bioworld.com]

- 12. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays [mdpi.com]

- 13. Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Origin of a Novel Microtubule Inhibitor

Disclaimer: The designation "Microtubule Inhibitor 5" does not correspond to a universally recognized compound in the public domain. This guide provides a detailed overview of a representative novel microtubule inhibitor, referred to as M2 , identified through a high-throughput screening process as a potent inhibitor of tubulin polymerization.[1] The information presented is based on published scientific findings and is intended for researchers, scientists, and drug development professionals.

Introduction

Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1][2] Their critical role in mitosis makes them a prime target for the development of anticancer therapeutics.[3][4][5] Agents that disrupt microtubule dynamics can arrest the cell cycle, leading to apoptosis, and are widely used in chemotherapy.[4][6] However, challenges such as drug resistance and toxicity necessitate the discovery of novel microtubule inhibitors with improved efficacy and safety profiles.[4][7][8] This document details the discovery, mechanism of action, and experimental characterization of a potent novel microtubule inhibitor, M2.

Discovery of Microtubule Inhibitor M2

Compound M2 was identified from a library of 10,371 diverse chemical compounds through a sequential phenotypic screening strategy.[1] This approach aimed to identify small molecules that could inhibit microtubule organization in both fission yeast (Schizosaccharomyces pombe) and human cells (HeLa).[1] The screening process successfully identified 11 compounds that induced mitotic arrest in both cell types.[1] Subsequent in vitro analysis revealed that five of these compounds, including M2, were strong inhibitors of tubulin polymerization.[1]

The discovery workflow is outlined below:

Mechanism of Action

M2 functions as a microtubule-destabilizing agent by directly inhibiting the polymerization of tubulin heterodimers. This action disrupts the dynamic equilibrium of the microtubule network, which is crucial for the formation of the mitotic spindle during cell division.[3] The inability to form a functional spindle leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.[7][9] Further studies on analogous compounds suggest that M2 may bind to the colchicine-binding site on β-tubulin, a common mechanism for microtubule-destabilizing agents.[1][2]

The proposed signaling pathway for M2-induced apoptosis is depicted below:

Quantitative Data

M2 demonstrated significant potency in inhibiting tubulin polymerization in vitro. A summary of its inhibitory activity in comparison to other identified compounds and the control drug, nocodazole, is provided below.

| Compound | IC50 (µM) for Tubulin Polymerization Inhibition |

| M2 | 0.22 |

| L1 | 0.47 |

| A15 | 0.50 |

| Nocodazole | 0.56 |

| J3 | 0.58 |

| K1 | 0.59 |

| Table 1: In vitro inhibitory activity of M2 and other compounds on tubulin polymerization.[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the discovery and characterization of M2.

1. Cell Culture and Phenotypic Screening

-

Cell Lines: Fission yeast (S. pombe) and human cervical cancer cells (HeLa) were used for the initial screening.[1]

-

Culture Conditions: HeLa cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere. Fission yeast cells were cultured in standard yeast extract-based media.

-

Screening Protocol:

-

Cells were seeded in multi-well plates.

-

The chemical library compounds were added to the wells at a defined concentration.

-

After a suitable incubation period, cells were fixed and stained with DNA dyes (e.g., DAPI) and antibodies against tubulin to visualize the mitotic spindle and chromosome morphology.

-

High-content imaging and analysis were used to identify compounds that induced a significant increase in the mitotic index and abnormal spindle formation.[1]

-

2. In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules.

-

Reagents:

-

Protocol:

-

A reaction mixture containing tubulin, GTP, and the fluorescent reporter in polymerization buffer was prepared.[9]

-

The test compound (M2) or control (DMSO, nocodazole) was added to the reaction mixture at various concentrations.[1]

-

The mixture was transferred to a pre-warmed 96-well plate.[9]

-

Tubulin polymerization was initiated by incubating the plate at 37°C.[1]

-

The increase in fluorescence, corresponding to the extent of microtubule formation, was monitored over time using a microplate reader.[1][11]

-

The IC50 value was calculated by plotting the percentage of inhibition against the compound concentration.[1]

-

3. Cell Cycle Analysis

This experiment determines the cell cycle phase at which the compound arrests cell proliferation.

-

Protocol:

-

HeLa cells were treated with M2 at various concentrations for a specified duration (e.g., 24 hours).

-

Cells were harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Fixed cells were washed and resuspended in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

-

The DNA content of the cells was analyzed by flow cytometry.

-

The percentage of cells in the G1, S, and G2/M phases of the cell cycle was quantified. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[9][12]

-

Conclusion

Compound M2, identified through a robust phenotypic screening process, is a novel and potent inhibitor of microtubule polymerization.[1] Its ability to disrupt microtubule dynamics, leading to mitotic arrest and subsequent cell death, establishes it as a promising candidate for further preclinical and clinical development as an anticancer agent. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of M2 and other novel microtubule inhibitors.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. Identification of novel microtubule inhibitors effective in fission yeast and human cells and their effects on breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance | Semantic Scholar [semanticscholar.org]

- 6. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00392E [pubs.rsc.org]

- 10. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of microtubule polymerization inhibitor with excellent anticancer activity | BioWorld [bioworld.com]

An In-depth Technical Guide to Microtubule Inhibitors Targeting the Tubulin Colchicine Binding Site

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of microtubule inhibitors that target the colchicine binding site on the β-subunit of tubulin. It delves into their mechanism of action, quantitative data on their activity, detailed experimental protocols for their characterization, and the signaling pathways they modulate.

Introduction to the Colchicine Binding Site

Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for various cellular processes, including mitosis, intracellular transport, and cell motility.[1] Their dynamic nature makes them a prime target for anticancer drug development.[2][3] The colchicine binding site, located at the interface between the α- and β-tubulin subunits, is a key target for a class of microtubule-destabilizing agents.[4][5] Inhibitors that bind to this site disrupt microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][4]

Colchicine, a natural product from Colchicum autumnale, is the archetypal ligand for this site.[6] Its binding to β-tubulin induces a conformational change in the tubulin dimer, preventing its incorporation into microtubules and leading to the depolymerization of existing microtubules.[2][7] Numerous synthetic and natural compounds that target this site have been developed with the aim of improving efficacy and reducing toxicity compared to colchicine.

Quantitative Data on Colchicine Site Inhibitors

The potency of colchicine binding site inhibitors (CBSIs) is typically quantified by their ability to inhibit tubulin polymerization and to suppress the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a common metric used for these assessments.

| Compound | Tubulin Polymerization IC50 (µM) | Cell Line | Antiproliferative IC50 (nM) | Reference |

| Colchicine | 2.68 | Various | 10 - 100 | [4] |

| Combretastatin A-4 (CA-4) | ~2 | Various | 1 - 10 | [8] |

| ENMD-1198 | Not Reported | Endothelial | Potent | [4] |

| ABT-751 (E7010) | Not Reported | Various | Not Reported | [4] |

| BPR0C261 | Not Reported | HUVEC | 1.6 | [4] |

| Compound 53 | 0.44 | Various | Picomolar range | [4] |

| Compound 97 | 0.79 | Various | 16 - 62 | [4] |

| Compound 98 | Not Reported | Various | 1.6 | [4] |

| T115 | Potent | Various | Not Reported | [4] |

| G13 | 13.5 | MDA-MB-231 | Not Reported | [9] |

| St. 42 | 2.54 | Not Reported | Not Reported | [8] |

| St. 43 | 2.09 | Not Reported | Not Reported | [8] |

| St. 54 | 8 | Not Reported | Not Reported | [8] |

| St. 55 | 3.3 | MCF-7, A549 | > 1000 | [8] |

| St. 20 | 7.5 | A549 | 2000 | [8] |

Experimental Protocols

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.

Methodology:

-

Reagents:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Test compound dissolved in an appropriate solvent (e.g., DMSO)

-

Positive control (e.g., colchicine)

-

Negative control (e.g., vehicle)

-

-

Procedure:

-

Reconstitute tubulin to a final concentration of 3 mg/mL in ice-cold General Tubulin Buffer supplemented with 1 mM GTP.[3]

-

In a pre-warmed 96-well plate, add the test compound at various concentrations. Include wells for positive and negative controls.

-

Add the tubulin solution to each well to initiate the polymerization reaction.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[3] The increase in absorbance corresponds to the increase in microtubule polymer mass.

-

Plot the absorbance as a function of time. The IC50 value is the concentration of the compound that inhibits the rate or extent of tubulin polymerization by 50%.

-

Colchicine Binding Assay

This competitive binding assay determines if a test compound binds to the colchicine site on tubulin.

Methodology:

-

Reagents:

-

Purified tubulin

-

[³H]-Colchicine (radiolabeled)

-

Test compound

-

Buffer (e.g., 30 mM Tris buffer)

-

-

Procedure:

-

Incubate a fixed concentration of tubulin (e.g., 3 µM) with a fixed concentration of [³H]-colchicine in the presence of varying concentrations of the test compound.[4]

-

Incubate the mixture for a defined period (e.g., 60 minutes) at 37°C to allow binding to reach equilibrium.

-

Separate the tubulin-bound [³H]-colchicine from the unbound [³H]-colchicine. This can be achieved by methods such as filtration through a DEAE-cellulose filter, which retains the tubulin-ligand complex.

-

Quantify the amount of radioactivity on the filter using a scintillation counter.

-

A decrease in radioactivity on the filter in the presence of the test compound indicates that it competes with colchicine for binding to tubulin.

-

References

- 1. Microtubule damaging agents induce apoptosis in HL 60 cells and G2/M cell cycle arrest in HT 29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel microtubule inhibitor, MT3-037, causes cancer cell apoptosis by inducing mitotic arrest and interfering with microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4.12. Colchicine Binding-Site Assay [bio-protocol.org]

- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06949A [pubs.rsc.org]

- 7. Analysis of Cell Cycle by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 8. cancer.wisc.edu [cancer.wisc.edu]

- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]

An In-depth Technical Guide to In Vitro Tubulin Polymerization Assays with Microtubule Inhibitor 5

This technical guide provides a comprehensive overview of the in vitro tubulin polymerization assay, with a specific focus on characterizing the effects of a hypothetical microtubule destabilizing agent, referred to as "Microtubule Inhibitor 5." This document is intended for researchers, scientists, and drug development professionals working in oncology and related fields.

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes such as cell division, intracellular transport, and maintenance of cell shape.[1][2] Their dynamic nature makes them a key target for anticancer drug development.[3][4] Microtubule inhibitors disrupt microtubule dynamics, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[3][5][6][7] These agents are broadly classified as either microtubule-stabilizing or -destabilizing agents.[2][3][8][9]

This guide will detail the experimental protocol for an in vitro fluorescence-based tubulin polymerization assay, present mock quantitative data for the inhibitory effects of this compound, and visualize the experimental workflow and the general signaling pathway affected by microtubule destabilization.

Principle of the Assay

The in vitro tubulin polymerization assay monitors the assembly of purified tubulin into microtubules over time. This process can be measured by changes in light scattering (turbidity) at 340 nm or, more commonly in high-throughput screening, by an increase in fluorescence.[10][11][12][13] The fluorescence-based assay utilizes a fluorescent reporter, such as DAPI, which preferentially binds to polymerized microtubules, resulting in a significant increase in its fluorescent signal.[12][13]

The polymerization process typically exhibits three phases: nucleation (a lag phase where tubulin oligomers form), growth (a rapid elongation phase), and a steady state (where polymerization and depolymerization are in equilibrium).[10][14] Microtubule inhibitors alter the kinetics of this process.[15] Stabilizing agents, like paclitaxel, often eliminate the nucleation phase and increase the rate and extent of polymerization.[14] Conversely, destabilizing agents that bind to the colchicine site, such as the hypothetical this compound, inhibit tubulin polymerization in a dose-dependent manner.[15][16]

Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay

This protocol is adapted from standard methodologies for fluorescence-based tubulin polymerization assays.[10][12][17]

2.1. Materials and Reagents

-

Lyophilized >99% pure tubulin (e.g., from porcine brain)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Fluorescent reporter (e.g., DAPI)

-

This compound (test compound)

-

Positive Control: Nocodazole or Colchicine (destabilizing agents)[1][16]

-

Negative Control: DMSO (vehicle)

-

Half-area 96-well black, flat-bottom plates

-

Temperature-controlled fluorescence plate reader with excitation/emission wavelengths of approximately 360/450 nm.[17]

2.2. Reagent Preparation

-

Tubulin Stock Solution: Reconstitute lyophilized tubulin on ice with General Tubulin Buffer to a final concentration of 2 mg/mL.[17] Keep on ice and use within one hour.

-

Assay Buffer: Prepare the complete assay buffer by supplementing the General Tubulin Buffer with GTP to a final concentration of 1 mM, glycerol to 15%, and the fluorescent reporter to its recommended concentration (e.g., 10 µM).[17]

-

Compound Dilutions: Prepare a serial dilution of this compound in Assay Buffer at 10x the final desired concentrations. Prepare similar dilutions for the positive control (e.g., Nocodazole). The negative control will be Assay Buffer with the same percentage of DMSO used for the test compounds.

2.3. Assay Procedure

-

Pre-warm the fluorescence plate reader to 37°C.[11]

-

In a pre-warmed 96-well plate, add 5 µL of the 10x compound dilutions (this compound, positive control, or negative control) to the appropriate wells.

-

Initiate the reaction by adding 45 µL of the 2 mg/mL tubulin solution to each well, for a final tubulin concentration of 1.8 mg/mL and a total volume of 50 µL.[10][14]

-

Immediately place the plate in the pre-warmed plate reader.

-

Monitor the fluorescence intensity every minute for 60 minutes at 37°C, with excitation at 360 nm and emission at 450 nm.[17]

2.4. Data Analysis

-

Plot the fluorescence intensity versus time for each concentration of this compound and the controls.

-

Determine the effect of the inhibitor on the polymerization curve, noting changes in the lag time, polymerization rate (slope of the growth phase), and the maximum polymer mass (plateau).

-

To quantify the inhibitory effect, calculate the area under the curve (AUC) for each concentration.[17]

-

Normalize the data by setting the AUC of the negative control (DMSO) as 100% polymerization.

-

Calculate the IC50 value for this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data for the effect of this compound on tubulin polymerization. This data is representative of a potent colchicine-site binding agent.

Table 1: Effect of this compound on Tubulin Polymerization Kinetics

| Concentration (µM) | Lag Time (min) | Vmax (RFU/min) | Max Polymer Mass (RFU) | % Inhibition (AUC) |

| 0 (DMSO) | 5 | 1500 | 60000 | 0 |

| 0.1 | 7 | 1200 | 48000 | 20 |

| 0.5 | 12 | 750 | 25000 | 58 |

| 1.0 | 20 | 300 | 10000 | 83 |

| 5.0 | >60 | <50 | <2000 | 97 |

| 10.0 | >60 | <50 | <1500 | 98 |

RFU: Relative Fluorescence Units

Table 2: IC50 Values for Microtubule Inhibitors

| Compound | IC50 (µM) | Binding Site |

| This compound | 0.45 | Colchicine |

| Nocodazole (Control) | 0.56 | Colchicine |

| Colchicine (Control) | 1.0 | Colchicine |

Note: The IC50 values for control compounds are representative values from the literature.[16][18]

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the workflow for the in vitro tubulin polymerization assay.

Caption: Workflow for the in vitro tubulin polymerization assay.

4.2. Signaling Pathway

This diagram illustrates the general cellular consequences of microtubule destabilization by an inhibitor like this compound.

Caption: Signaling pathway of microtubule destabilization.

Conclusion

The in vitro tubulin polymerization assay is a robust and essential tool for the discovery and characterization of novel microtubule-targeting agents. By providing quantitative data on the inhibition of tubulin assembly, this assay allows for the determination of key parameters such as the IC50 value and the mechanism of action. The hypothetical this compound, acting as a potent colchicine-site inhibitor, demonstrates the typical profile of a microtubule destabilizing agent in this assay. The detailed protocol and data presentation in this guide serve as a valuable resource for researchers aiming to evaluate the next generation of anticancer therapeutics that target the microtubule cytoskeleton.

References

- 1. In vitro Tubulin Polymerization Assay 99 Pure Millipore [sigmaaldrich.com]

- 2. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New insights into mechanisms of resistance to microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]

- 9. A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 10. universalbiologicals.com [universalbiologicals.com]

- 11. In vitro tubulin polymerization assay [bio-protocol.org]

- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. maxanim.com [maxanim.com]

- 15. researchgate.net [researchgate.net]

- 16. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro tubulin polymerization assay [bio-protocol.org]

- 18. Identification of novel microtubule inhibitors effective in fission yeast and human cells and their effects on breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Inhibition: A Technical Guide to the Structure-Activity Relationship of Combretastatin A-4 Analogs as Microtubule Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of combretastatin A-4 (CA-4) analogs, a prominent class of microtubule inhibitors that bind to the colchicine site. By exploring the intricate connections between chemical structure and biological activity, this document aims to equip researchers with the knowledge to design and develop more potent and selective anticancer agents.

Introduction: The Dynamic Microtubule as a Therapeutic Target

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton involved in essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2] Their critical role in mitosis makes them a prime target for the development of anticancer therapeutics.[1][2] Microtubule targeting agents (MTAs) disrupt microtubule dynamics, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[2] These agents are broadly classified as either microtubule stabilizers (e.g., taxanes) or destabilizers (e.g., vinca alkaloids and colchicine binding site inhibitors).[3]

Combretastatin A-4, a natural product isolated from the African bush willow Combretum caffrum, is a potent microtubule destabilizer that binds to the colchicine site on β-tubulin.[4][5] Its simple structure and high potency have spurred the development of numerous analogs with improved pharmacological properties.[5][6] This guide focuses on the SAR of these CA-4 analogs, providing a comprehensive overview of how structural modifications influence their biological activity.

Quantitative Structure-Activity Relationship (SAR) of Combretastatin A-4 Analogs

The biological activity of CA-4 analogs is typically evaluated by their ability to inhibit the proliferation of various cancer cell lines and to inhibit tubulin polymerization in vitro. The half-maximal inhibitory concentration (IC50) is the standard metric for this evaluation. The following table summarizes the SAR for a series of CA-4 analogs, highlighting the impact of modifications on the A-ring, B-ring, and the bridge connecting them.

| Compound | A-Ring Substitution | B-Ring Substitution | Bridge | IC50 (Tubulin Polymerization, µM) | IC50 (MCF-7 cells, µM) | Reference |

| Combretastatin A-4 (CA-4) | 3,4,5-trimethoxy | 4-methoxy | cis-stilbene | 0.75 | 0.002 | [7] |

| Analog 1 | 3,4,5-trimethoxy | 3-hydroxy, 4-methoxy | cis-stilbene | >10 | 0.003 | [5][8] |

| Analog 2 | 3,4,5-trimethoxy | 4-amino | cis-stilbene | - | 0.001 | [5] |

| Analog 3 | 3,4,5-trimethoxy | 4-nitro | cis-stilbene | - | 0.004 | [5] |

| Analog 4 | 3-hydroxy, 4,5-dimethoxy | 4-methoxy | cis-stilbene | - | 0.005 | [8] |

| Analog 5 | 3,4,5-trimethoxy | 4-methoxy | Dihydro-stilbene | >20 | >10 | [5] |

| Analog 6 (Chalcone) | 3,4,5-trimethoxy | 4-methoxy | α,β-unsaturated ketone | ~1.5 | 0.015 | [9][10] |

| Analog 7 (Pyrazolo[3,4-b]pyridine bridge) | 3,4,5-trimethoxy | 4-methoxy | Pyrazolo[3,4-b]pyridine | Low µM range | Low µM range | [11] |

| Analog 8 (Quinoline containing) | 3,4,5-trimethoxy | Varies | Quinoline | 1.32–35.64 | 0.012–4.21 | [11] |

| Analog 9 (Indole-1,2,4-triazole) | Varies | Varies | Indole-1,2,4-triazole | 2.10 to 35.79 | 0.15–13.13 | [11] |

Key SAR Insights:

-

A-Ring: The 3,4,5-trimethoxy substitution pattern on the A-ring is generally considered optimal for high activity.[9] Removal or alteration of these methoxy groups often leads to a decrease in potency.

-

B-Ring: The substitution on the B-ring is more tolerant to modifications. A methoxy or amino group at the 4-position generally confers high potency.[5] The presence of a hydroxyl group at the 3-position can also be beneficial.

-

Bridge: The cis-conformation of the stilbene bridge is crucial for activity; the trans-isomer is significantly less active. Saturation of the double bond to a dihydro-stilbene drastically reduces activity, highlighting the importance of the rigid conformation.[5] Replacing the stilbene bridge with other heterocyclic systems like chalcones, pyrazolopyridines, quinolines, and indole-triazoles can retain or even enhance activity, offering avenues for developing novel scaffolds.[9][11]

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay is fundamental to determining the direct effect of compounds on microtubule formation.

Principle: Tubulin polymerization can be monitored by the increase in light scattering (turbidity) or fluorescence of a reporter dye as microtubules form.[12][13] Inhibitors of polymerization will reduce the rate and extent of this increase.

Detailed Methodology: [14][15]

-

Reagents and Materials:

-

Purified tubulin (from bovine or porcine brain)

-

GTP (Guanosine-5'-triphosphate)

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Fluorescent reporter (e.g., DAPI) (for fluorescence-based assays)

-

Test compounds dissolved in DMSO

-

Positive controls (e.g., colchicine, nocodazole) and a negative control (e.g., DMSO)

-

Temperature-controlled microplate reader

-

-

Procedure:

-

Prepare a tubulin solution (e.g., 2 mg/mL) in ice-cold polymerization buffer containing GTP.

-

Add the test compounds at various concentrations to the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization by adding the cold tubulin solution to the wells.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Monitor the change in absorbance at 340-350 nm or fluorescence (e.g., excitation at 360 nm and emission at 450 nm for DAPI) at regular intervals (e.g., every 30-60 seconds) for 60-90 minutes.[14]

-

-

Data Analysis:

-

Plot the absorbance or fluorescence intensity against time to generate polymerization curves.

-

Calculate the area under the curve (AUC) or the maximum velocity (Vmax) of polymerization.

-

Determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.

-

Synthesis of a Representative Combretastatin A-4 Analog

The synthesis of CA-4 analogs often involves a Wittig reaction to form the characteristic stilbene bridge.

Workflow for the Synthesis of a CA-4 Analog:

Caption: General workflow for the synthesis of a combretastatin A-4 analog via the Wittig reaction.

Signaling Pathways and Cellular Effects

Microtubule inhibitors trigger a cascade of cellular events that ultimately lead to apoptosis. The disruption of microtubule dynamics activates several key signaling pathways.

Signaling Pathways Activated by Microtubule Destabilizing Agents:

Caption: Signaling pathways modulated by microtubule destabilizing agents leading to apoptosis.

Microtubule destabilizing agents have been shown to impact several signaling cascades:

-

JNK and p38 MAPK Pathways: Activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways is a common response to microtubule disruption and plays a significant role in inducing apoptosis.[16]

-

ERK Pathway: The effect on the extracellular signal-regulated kinase (ERK) pathway can be context-dependent, with both activation and inhibition reported in different cellular systems.[16]

-

Bcl-2 Family Proteins: Phosphorylation of anti-apoptotic proteins like Bcl-2 can inactivate them, tipping the cellular balance towards apoptosis.[16]

-

AKT/mTOR Pathway: Inhibition of the pro-survival AKT/mTOR signaling pathway has been identified as another mechanism by which microtubule inhibitors can suppress cancer cell proliferation.[2]

Conclusion and Future Directions

The structure-activity relationship of combretastatin A-4 analogs provides a clear framework for the rational design of novel microtubule inhibitors. The trimethoxyphenyl A-ring and the cis-stilbene bridge are key pharmacophoric features, while the B-ring offers a site for modification to fine-tune activity and pharmacokinetic properties. The exploration of heterocyclic bridge analogs continues to be a promising strategy for discovering new chemical entities with improved drug-like properties.

Future research in this area will likely focus on:

-

Developing analogs with enhanced water solubility and oral bioavailability.

-

Designing compounds that can overcome mechanisms of drug resistance, such as the overexpression of P-glycoprotein.

-

Exploring the potential of these agents as vascular disrupting agents, in addition to their cytotoxic effects.

-

Investigating the nuanced roles of different signaling pathways in mediating the apoptotic response to these inhibitors to identify potential combination therapies.

By leveraging the extensive SAR data and a deeper understanding of the downstream cellular effects, the development of next-generation microtubule inhibitors based on the combretastatin scaffold holds significant promise for cancer therapy.

References

- 1. tandfonline.com [tandfonline.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 3D-QSAR Study of Combretastatin A-4 Analogs Based on Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Colchicine-like β-acetamidoketones as inhibitors of microtubule polymerization: Design, synthesis and biological evaluation of in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative structure-activity relationship (5D-QSAR) study of combretastatin-like analogues as inhibitors of tubulin assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 14. In vitro tubulin polymerization assay [bio-protocol.org]

- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tubulin Isotype Selectivity of Microtubule Inhibitor 5

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific quantitative data for "Microtubule Inhibitor 5" (MTI-5) presented in this document is hypothetical and for illustrative purposes only. No public data exists for a compound with this specific designation. The experimental protocols and scientific principles described are based on established methodologies for characterizing known microtubule inhibitors.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2] This makes them a key target for anticancer drug development.[3][4] The existence of multiple tubulin isotypes, which exhibit tissue-specific expression patterns and can be differentially expressed in cancer cells, presents an opportunity for the development of more selective and effective therapeutics.[3][5][6] Understanding the selectivity of a microtubule inhibitor for different tubulin isotypes is therefore crucial for predicting its efficacy and potential side effects.[3][6]

This guide provides a comprehensive overview of the methodologies used to characterize the tubulin isotype selectivity of a novel microtubule inhibitor, designated here as this compound (MTI-5). It is intended to serve as a technical resource for researchers and drug development professionals in the field of oncology and cytoskeletal biology.

Quantitative Data on MTI-5 Tubulin Isotype Selectivity

The following table summarizes hypothetical quantitative data representing the inhibitory activity of MTI-5 against various human β-tubulin isotypes. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of tubulin polymerization. Lower IC50 values indicate higher potency.

| Tubulin Isotype | MTI-5 IC50 (nM) | Colchicine IC50 (nM)[7] | Vinblastine IC50 (nM)[7] | Paclitaxel IC50 (nM)[8] |

| βI | 150 | 787 | 4.8 | 10 (stabilizing) |

| βIIa | 75 | - | - | - |

| βIIb | 80 | - | - | - |

| βIII | 15 | - | - | - |

| βIVa | 250 | - | - | - |

| βIVb | 300 | - | - | - |

| βV | 500 | - | - | - |

| βVI | >1000 | - | - | - |

Experimental Protocols

The characterization of a microtubule inhibitor's isotype selectivity involves a series of in vitro and cell-based assays. Below are detailed protocols for key experiments.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of an inhibitor on the polymerization of purified tubulin isotypes.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340-350 nm.[1][9][10] Alternatively, a fluorescence-based method can be used where a fluorescent probe binds preferentially to polymerized tubulin.[11][12]

Materials:

-

Purified, recombinant human tubulin isotypes (βI, βIIa, βIIb, βIII, etc.)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[10][11]

-

GTP solution (10 mM)

-

Glycerol

-

MTI-5 stock solution (in DMSO)

-

Control inhibitors (e.g., colchicine, nocodazole)[10]

-

96-well microplate reader with temperature control at 37°C and absorbance/fluorescence detection capabilities[9]

Procedure:

-

Prepare a tubulin solution at a final concentration of 1-3 mg/mL in General Tubulin Buffer on ice.[9][10]

-

Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v) to the tubulin solution.[10]

-

Dispense the tubulin solution into pre-warmed 96-well plates.

-

Add varying concentrations of MTI-5 or control compounds to the wells. Include a DMSO vehicle control.[9]

-

Immediately place the plate in the microplate reader pre-heated to 37°C.

-

Measure the absorbance at 340 nm or fluorescence at appropriate excitation/emission wavelengths every minute for 60 minutes.[9][13]

-

Plot the absorbance/fluorescence as a function of time to generate polymerization curves.

-

Determine the IC50 value for each tubulin isotype by plotting the maximal polymerization rate or endpoint absorbance/fluorescence against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Microtubule Network Integrity Assay

This assay assesses the effect of the inhibitor on the microtubule network in living cells expressing specific tubulin isotypes.

Principle: Immunofluorescence microscopy is used to visualize the microtubule network in cells treated with the inhibitor. Disruption of the network is indicative of inhibitory activity. High-content imaging can be used for quantification.[14]

Materials:

-

Cell lines with well-characterized or engineered expression of specific tubulin isotypes.

-

Cell culture medium and supplements.

-

MTI-5 stock solution.

-

Fixative solution (e.g., 4% paraformaldehyde or ice-cold methanol).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking buffer (e.g., 1% BSA in PBS).

-

Primary antibody against α-tubulin or a specific β-tubulin isotype.

-

Fluorescently labeled secondary antibody.

-

DAPI for nuclear staining.

-

Fluorescence microscope or high-content imaging system.[14]

Procedure:

-

Seed cells onto coverslips or in imaging-compatible microplates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of MTI-5 for a specified period (e.g., 4-24 hours).

-

Fix, permeabilize, and block the cells.

-

Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.

-

Stain the nuclei with DAPI.

-

Mount the coverslips or image the plates using a fluorescence microscope.

-

Analyze the images to assess the integrity of the microtubule network. Quantification can be performed by measuring parameters such as microtubule length, density, or texture using image analysis software.[14]

Signaling Pathways and Experimental Workflows

The disruption of microtubule dynamics by inhibitors like MTI-5 can trigger various downstream signaling pathways, ultimately leading to cell cycle arrest and apoptosis.

Signaling Pathway of Microtubule Disruption-Induced Apoptosis

The following diagram illustrates a simplified signaling cascade initiated by microtubule disruption.

References

- 1. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]

- 2. Microtubule targeting agents: from biophysics to proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of the optimal tubulin isotype target as a method for the development of individualized cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure based drug design and machine learning approaches for identifying natural inhibitors against the human αβIII tubulin isotype - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of the effect of tubulin isotype expression on sensitivity of cancer cell lines to a set of novel colchicine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Identification of novel microtubule inhibitors effective in fission yeast and human cells and their effects on breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Pharmacokinetic Properties of a Novel Microtubule Inhibitor: A Technical Overview

Note: The following technical guide utilizes data from the novel microtubule inhibitor mHA11 as a representative example to fulfill the request for information on "Microtubule inhibitor 5," for which specific public data is not available. mHA11 is a 2-amino-4-phenyl-4H-chromene-3-carboxylate analog that targets microtubules.[1][2]

This document provides a detailed overview of the preliminary pharmacokinetic properties of the novel microtubule inhibitor, mHA11. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate further research and development of this class of compounds.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of mHA11 in rats, providing a quantitative snapshot of its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: In Vitro Stability and Blood Distribution

| Parameter | Value |

| Stability in Rat Plasma | Stable |

| Stability in Rat Liver Microsomes (RLMs) | Significant Degradation |

| Blood-to-Plasma (B/P) Ratio | 1.05 |

Table 2: Oral Bioavailability

| Oral Dose | Bioavailability |

| 15 mg/kg | 4.1% |

Table 3: Dose Proportionality (Oral Administration)

| Doses | Correlation between AUC0-∞ and Dose (R²) |

| 5, 15, and 45 mg/kg | 0.983 |

Table 4: Excretion Profile

| Route | Parent Drug Detected | Metabolites Detected | % of Parent Drug Recovered in Feces |

| Urine | Not Significant | M1 and M2 (demethylated) | N/A |

| Bile | Not Significant | N/A | N/A |

| Feces | N/A | M1 and M2 (demethylated) | 0.74% |

Experimental Protocols

The following sections detail the methodologies employed in the key pharmacokinetic studies of mHA11.

In Vivo Pharmacokinetic Study in Rats

-

Animal Model: Male Sprague-Dawley rats.

-

Administration:

-

Sample Collection: Blood samples were collected at predetermined time points post-administration. Plasma was separated by centrifugation.

-

Bioanalysis: Plasma concentrations of mHA11 were determined using a validated liquid chromatography/tandem mass spectrometry (LC-MS/MS) method.[1][2]

-

Pharmacokinetic Analysis: Plasma concentration-time data were analyzed to determine key pharmacokinetic parameters, including the area under the concentration-time curve (AUC), clearance, volume of distribution, and half-life. Bioavailability was calculated by comparing the AUC after oral administration to the AUC after intravenous administration.

Tissue Distribution Study

-

Animal Model: Male Sprague-Dawley rats.

-

Administration: A single oral dose of mHA11 was administered.

-

Sample Collection: At various time points post-administration, animals were euthanized, and various tissues (including the brain) were collected.[1]

-

Bioanalysis: The concentration of mHA11 in tissue homogenates was quantified using an LC-MS/MS method.[1]

Excretion Study

-

Animal Model: Male Sprague-Dawley rats.

-

Administration: A single dose of mHA11 was administered.

-

Sample Collection: Urine, feces, and bile were collected over a specified period.[1][2]

-

Bioanalysis: The amounts of the parent drug and its metabolites in the collected excreta were determined by LC-MS/MS.[1][2]

In Vitro Stability Assays

-

Plasma Stability: mHA11 was incubated with fresh rat plasma at 37°C. Aliquots were taken at different time points and analyzed by LC-MS/MS to determine the remaining concentration of the parent drug.[1][2]

-

Microsomal Stability: mHA11 was incubated with rat liver microsomes (RLMs) in the presence of NADPH at 37°C. The disappearance of the parent compound over time was monitored by LC-MS/MS.[1][2]

Metabolite Identification and Cytochrome P450 (CYP) Isozyme Contribution

-

Metabolite Identification: Metabolites of mHA11 in urine and feces were identified using LC-MS/MS.[1][2]

-

CYP Isozyme Phenotyping: The specific CYP isozymes responsible for the metabolism of mHA11 were identified through in vitro studies using specific chemical inhibitors or recombinant human CYP enzymes. It was determined that CYP2C19 primarily contributed to the formation of the demethylated metabolites, M1 and M2.[1][2]

Visualizations

The following diagrams illustrate the mechanism of action and experimental workflow related to the pharmacokinetic studies of mHA11.

Caption: Proposed mechanism of action for the microtubule inhibitor mHA11.

Caption: Experimental workflow for the pharmacokinetic evaluation of mHA11.

References

In-Depth Technical Guide: Solubility and Stability of Microtubule Inhibitor 5 for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of Microtubule Inhibitor 5 (CAS 2416338-55-9), a potent agent that has demonstrated cytotoxic effects in cancer cell lines with an IC50 of 154.5 nM in NCI-H460 cells.[1] Understanding the physicochemical properties of this compound is critical for the design and interpretation of in vitro experiments, ensuring accurate and reproducible results.

While specific experimental data on the solubility and stability of this compound in various in vitro systems is limited in publicly available literature, this guide consolidates the known information and presents standardized protocols for researchers to determine these parameters in their own laboratory settings.

Summary of Known Properties

The following tables summarize the available data on the solubility and stability of this compound.

Table 1: Solubility of this compound

| Solvent | Concentration | Method/Notes |

| Dimethyl Sulfoxide (DMSO) | 10 mM | Quantitative data from supplier.[2] |

| DMSO | May dissolve | Qualitative information suggesting general solubility.[1] |

| Water, Ethanol, DMF | Suggested for trial | Recommended as alternative solvents if DMSO is not suitable.[1] |

Table 2: Stability and Storage of this compound

| Form | Storage Temperature | Duration |

| Powder | -20°C | 3 years |

| Powder | 4°C | 2 years |

| In Solvent | -80°C | 6 months |

| In Solvent | -20°C | 1 month |

| Data sourced from supplier datasheet.[1] |

Experimental Protocols for Characterization

Given the limited publicly available data, it is imperative for researchers to experimentally determine the solubility and stability of this compound under their specific in vitro conditions. The following are detailed, generalized protocols for these assessments.

Protocol for Kinetic Solubility Determination in Aqueous Buffer

Kinetic solubility is a high-throughput measurement that reflects the solubility of a compound under conditions where it is rapidly diluted from a DMSO stock into an aqueous buffer, mimicking the preparation of dosing solutions for in vitro assays.[1]

Methodology: Nephelometric Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration to a corresponding well of a clear-bottom 96-well plate pre-filled with the aqueous buffer of interest (e.g., PBS, cell culture medium).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).

-

Data Analysis: Plot the measured turbidity against the compound concentration. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Workflow for Kinetic Solubility Determination

Protocol for Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent, which is important for understanding its behavior in long-term experiments and for formulation development.

Methodology: Shake-Flask Method

-

Compound Addition: Add an excess amount of solid this compound powder to a series of vials containing the solvents of interest (e.g., water, PBS, cell culture medium).

-

Equilibration: Tightly cap the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. It is recommended to filter the supernatant through a 0.22 µm filter.

-

Quantification: Quantify the concentration of this compound in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Standard Curve: Prepare a standard curve of the compound in the same solvent to accurately determine the concentration.

Protocol for In Vitro Stability Assessment

Assessing the stability of this compound in the experimental medium is crucial, as degradation can lead to a decrease in the effective concentration over time.

Methodology: Incubation and LC-MS Analysis

-

Solution Preparation: Prepare a working solution of this compound in the desired in vitro matrix (e.g., complete cell culture medium with serum, phosphate-buffered saline) at a relevant concentration (e.g., 1 µM).

-

Time-Course Incubation: Aliquot the solution into multiple vials and incubate them under the experimental conditions (e.g., 37°C, 5% CO2).

-

Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial and immediately stop any potential degradation by adding an organic solvent like acetonitrile and/or freezing at -80°C.

-

Sample Processing: Process the samples to precipitate proteins (e.g., by adding cold acetonitrile) and centrifuge to obtain a clear supernatant.

-

LC-MS Analysis: Analyze the supernatant using a validated LC-MS method to quantify the remaining concentration of the parent compound, this compound.

-

Data Analysis: Plot the concentration of this compound as a percentage of the initial concentration (time 0) versus time. From this data, the half-life (t1/2) of the compound in the specific medium can be calculated.

Workflow for In Vitro Stability Assessment

Signaling Pathways Affected by Microtubule Inhibitors

Microtubule inhibitors, including compounds like this compound, primarily exert their cytotoxic effects by disrupting microtubule dynamics. This leads to a cascade of downstream signaling events, culminating in cell cycle arrest and apoptosis.

The inhibition of microtubule polymerization or the stabilization of microtubules triggers the spindle assembly checkpoint, leading to a prolonged mitotic arrest.[3] This arrest can activate various signaling pathways, including the JNK and p38 MAPK pathways, and ultimately leads to the activation of caspases and apoptotic cell death.[2] Furthermore, microtubule disruption can inhibit the AKT/mTOR signaling pathway, which is crucial for cancer cell proliferation.[3]

Signaling Pathway of Microtubule Inhibitors

Conclusion

While this compound shows promise as a potent cytotoxic agent, a thorough understanding of its solubility and stability is paramount for its successful application in in vitro research. The information and protocols provided in this guide are intended to equip researchers with the necessary tools to characterize this compound effectively, leading to more reliable and reproducible experimental outcomes. It is strongly recommended that individual laboratories validate these properties under their specific assay conditions.

References

Methodological & Application

Application Notes and Protocols for Microtubule Inhibitor 5 (MI-5) in Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro characterization of "Microtubule Inhibitor 5" (MI-5), a novel compound targeting microtubule dynamics for cancer therapy. The protocols outlined below are designed to assess its biological activity, mechanism of action, and efficacy in cancer cell lines.

Mechanism of Action

Microtubule inhibitors are a class of anti-cancer agents that disrupt the function of microtubules, which are essential components of the cytoskeleton involved in cell division, cell shape, and intracellular transport.[1][2][3][4][5][6] These agents typically fall into two main categories: microtubule-stabilizing agents and microtubule-destabilizing agents.[6]

-

Microtubule-Stabilizing Agents (e.g., Taxanes): These compounds bind to polymerized microtubules and prevent their depolymerization, leading to the formation of overly stable and non-functional microtubule structures. This disruption of microtubule dynamics triggers a mitotic arrest, ultimately leading to apoptosis.[5]

-

Microtubule-Destabilizing Agents (e.g., Vinca alkaloids, Colchicine): These agents bind to tubulin dimers and inhibit their polymerization into microtubules. This leads to a net depolymerization of existing microtubules.[6][7] The loss of the microtubule network also results in mitotic arrest and subsequent apoptotic cell death.[3][8][9]

MI-5 is hypothesized to function as a microtubule inhibitor. The following protocols will help elucidate its specific mechanism.

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data obtained from the experimental evaluation of MI-5. Representative data from known microtubule inhibitors are included for comparison.

Table 1: IC50 Values of MI-5 in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[10]

| Cell Line | Cancer Type | MI-5 IC50 (nM) | Paclitaxel IC50 (nM) | Vinblastine IC50 (nM) |

| HeLa | Cervical Cancer | User Defined | 2.5 - 10 | 1 - 5 |

| A549 | Lung Cancer | User Defined | 5 - 20 | 2 - 10 |

| MCF-7 | Breast Cancer | User Defined | 1 - 10 | 0.5 - 5 |

| MDA-MB-231 | Breast Cancer (Triple Negative) | User Defined | 10 - 50 | 5 - 25 |

| PC-3 | Prostate Cancer | User Defined | 5 - 25 | 2 - 15 |

Note: IC50 values can vary depending on the assay conditions and cell line characteristics.[11][12][13]

Table 2: Effect of MI-5 on Cell Cycle Distribution

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control (DMSO) | User Defined | User Defined | User Defined |

| MI-5 (IC50 concentration) | User Defined | User Defined | User Defined |

| Nocodazole (Positive Control) | User Defined | User Defined | User Defined |

Microtubule inhibitors typically induce a G2/M phase arrest.[3][14]

Experimental Protocols

Here are detailed protocols for key experiments to characterize the effects of MI-5.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the concentration of MI-5 that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well tissue culture plates

-

This compound (MI-5) stock solution (e.g., in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-